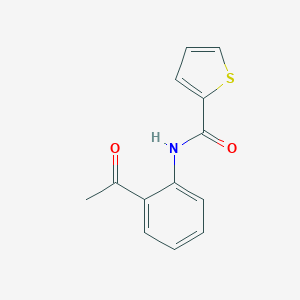
N-cyclopentyl-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,4-dimethoxybenzamide, also known as CPDMB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
N-cyclopentyl-2,4-dimethoxybenzamide acts as a competitive antagonist at the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, which leads to a decrease in dopamine signaling. This, in turn, leads to a decrease in the activity of dopaminergic neurons and a reduction in dopamine release. The exact mechanism by which N-cyclopentyl-2,4-dimethoxybenzamide exerts its effects on other neurotransmitter systems is still under investigation.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the locomotor activity of rats and to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. N-cyclopentyl-2,4-dimethoxybenzamide has also been shown to decrease the expression of immediate-early genes in the striatum, which are involved in the regulation of gene expression in response to neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-2,4-dimethoxybenzamide is its high affinity for the dopamine D2 receptor. This makes it a useful tool for investigating the role of the dopamine system in various neuropsychiatric disorders. However, one limitation of N-cyclopentyl-2,4-dimethoxybenzamide is its relatively low selectivity for the D2 receptor. It also has affinity for other receptors, such as the serotonin 5-HT2A receptor, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2,4-dimethoxybenzamide. One area of interest is its potential use as a treatment for drug addiction. N-cyclopentyl-2,4-dimethoxybenzamide has been shown to reduce the rewarding effects of drugs of abuse, and further research could investigate its potential as a medication-assisted treatment for addiction. Another area of interest is the development of more selective D2 receptor antagonists, which could help to elucidate the specific role of the dopamine system in various neuropsychiatric disorders. Finally, the use of N-cyclopentyl-2,4-dimethoxybenzamide as a tool for investigating the role of the dopamine system in animal models of disease could lead to new insights into the pathophysiology of these disorders.
Synthesemethoden
N-cyclopentyl-2,4-dimethoxybenzamide can be synthesized by reacting 2,4-dimethoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopentyl-2,4-dimethoxybenzamide as a white solid with a melting point of 96-98°C.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a dopamine D2 receptor antagonist. N-cyclopentyl-2,4-dimethoxybenzamide has been shown to have a high affinity for D2 receptors, which are involved in the regulation of movement, reward, and addiction. Therefore, N-cyclopentyl-2,4-dimethoxybenzamide has been investigated as a potential treatment for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction.
Eigenschaften
CAS-Nummer |
349107-47-7 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
N-cyclopentyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
CBFPDYRPANXHTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

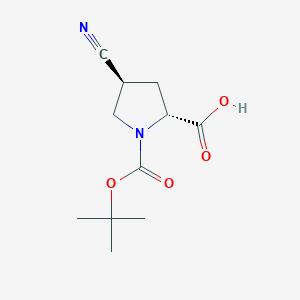
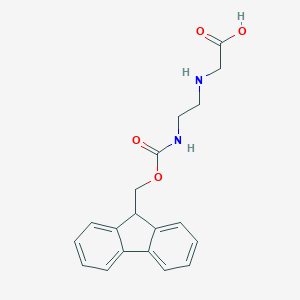
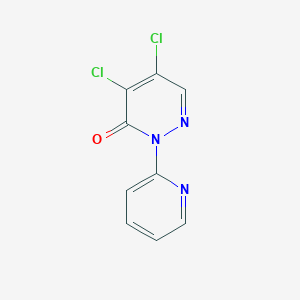
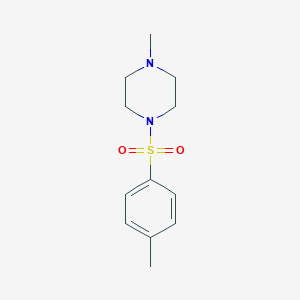
![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
